REACTION_CXSMILES
|
CO[CH2:3][Br:4].[I:5][C:6]1[CH:7]=[C:8]([O:12][CH3:13])[CH:9]=[CH:10][CH:11]=1.IC1C=C(O)C=CC=1C[C@@H](C(O)=O)N>C(O)(=O)C.O>[Br:4][CH2:3][C:11]1[CH:10]=[CH:9][C:8]([O:12][CH3:13])=[CH:7][C:6]=1[I:5]
|
Name
|
|
Quantity
|
5.14 mL
|
Type
|
reactant
|
Smiles
|
COCBr
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)OC
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Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C[C@H](N)C(=O)O)C=CC(=C1)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the colorless solution was stirred for 2 days at room temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to produce a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C=C1)OC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.59 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |